5-Chloro-2-hydroxy-N-[5-(4-morpholinyl)-2-nitrophenyl]benzamide

Medicinal Chemistry Salicylanilide Analogues Structure-Activity Relationships

5-Chloro-2-hydroxy-N-[5-(4-morpholinyl)-2-nitrophenyl]benzamide (CAS 634185-39-0) is a synthetic benzamide derivative with the molecular formula C17H16ClN3O5 and an exact mass of 377.07798 g/mol. It belongs to the 2-hydroxybenzamide (salicylanilide) class, featuring a 5-chlorosalicyloyl core linked via an amide bond to a 5-morpholin-4-yl-2-nitroaniline moiety.

Molecular Formula C17H16ClN3O5
Molecular Weight 377.8 g/mol
CAS No. 634185-39-0
Cat. No. B12577512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-hydroxy-N-[5-(4-morpholinyl)-2-nitrophenyl]benzamide
CAS634185-39-0
Molecular FormulaC17H16ClN3O5
Molecular Weight377.8 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])NC(=O)C3=C(C=CC(=C3)Cl)O
InChIInChI=1S/C17H16ClN3O5/c18-11-1-4-16(22)13(9-11)17(23)19-14-10-12(2-3-15(14)21(24)25)20-5-7-26-8-6-20/h1-4,9-10,22H,5-8H2,(H,19,23)
InChIKeyNNQRWQJBDCYAOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 5-Chloro-2-hydroxy-N-[5-(4-morpholinyl)-2-nitrophenyl]benzamide (CAS 634185-39-0): Structural Baseline and Key Physicochemical Identifiers


5-Chloro-2-hydroxy-N-[5-(4-morpholinyl)-2-nitrophenyl]benzamide (CAS 634185-39-0) is a synthetic benzamide derivative with the molecular formula C17H16ClN3O5 and an exact mass of 377.07798 g/mol . It belongs to the 2-hydroxybenzamide (salicylanilide) class, featuring a 5-chlorosalicyloyl core linked via an amide bond to a 5-morpholin-4-yl-2-nitroaniline moiety. The compound is listed in the CAS REGISTRY and appears in chemical supplier catalogs as a research-grade small molecule, with a computed complexity rating of 511 and six hydrogen bond acceptor sites .

Screening library Diversify salicylanilide space with a morpholine-nitro substitution pattern.
SAR probe Decouple nitro and morpholine contributions absent in niclosamide.
Physicochemical model Validate in silico predictions for moderate-polarity benzamides.

Why Generic Substitution Fails for 5-Chloro-2-hydroxy-N-[5-(4-morpholinyl)-2-nitrophenyl]benzamide: Structural Specificity Dictates Target Engagement


The compound cannot be generically substituted with other benzamide or salicylanilide analogs because its biological activity depends critically on both the 5-chlorosalicyloyl pharmacophore and the 5-(4-morpholinyl)-2-nitrophenyl tail. The electron-withdrawing nitro group at the 2-position of the aniline ring, combined with the morpholine substituent at the 5-position, generates a unique electrostatic and steric profile that influences hydrogen bonding, target recognition, and metabolic stability in ways distinct from its closest structural relatives—including niclosamide (which bears a 2-chloro-4-nitrophenyl group) and non-nitrated morpholinobenzamides such as 5-chloro-2-hydroxy-N-[4-(4-morpholinyl)phenyl]benzamide (CAS 634186-62-2) . Substitution with any analog lacking precisely this substitution pattern is expected to alter potency, selectivity, and physicochemical behavior, as demonstrated by the divergent inhibitory profiles observed across related salicylanilide libraries [1].

Niclosamide Lacks morpholine and has a different nitro position; target recognition may shift substantially.
Non-nitrated analog Absence of the electron-withdrawing nitro group can alter amide acidity and stacking interactions.
General salicylanilides Simple aryl variations have shown >100-fold potency shifts; the morpholine-nitro pair is not interchangeable.

Quantitative Differentiation Evidence Guide for 5-Chloro-2-hydroxy-N-[5-(4-morpholinyl)-2-nitrophenyl]benzamide (CAS 634185-39-0)


Structural Differentiation from Niclosamide: Substitution of the 2-Chloro-4-nitrophenyl Moiety with a 5-Morpholin-4-yl-2-nitrophenyl Group

The target compound replaces the 2-chloro-4-nitrophenyl ring of the FDA-approved anthelmintic niclosamide (5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide) with a 5-morpholin-4-yl-2-nitrophenyl group. This substitution introduces a tertiary amine-containing morpholine ring, adding two additional hydrogen bond acceptor sites (from 4 to 6 total) and altering the molecular topology. While niclosamide has a molecular weight of 327.12 g/mol and exact mass of 325.986, the target compound has a molecular weight of 377.8 g/mol and exact mass of 377.078 [1]. These differences are predicted to impact solubility, permeability, and target binding geometry, as demonstrated by substantial potency shifts observed in analogous salicylanilide series where simple aryl substitutions altered IC50 values by over 100-fold in cancer cell lines [2]. Direct comparative experimental data between the target compound and niclosamide are not available in the public domain.

vs. Niclosamide
Class-level
Replaces 2-chloro-4-nitrophenyl with 5-morpholin-4-yl-2-nitrophenyl; MW +51, HBA +2
May confer distinct target recognition and permeability profile.
SAR-based inference; no direct experimental pair available.
Medicinal Chemistry Salicylanilide Analogues Structure-Activity Relationships

Differentiation from Non-Nitrated Morpholinobenzamide Analog: Addition of a Nitro Group at the 2-Position of the Aniline Ring

Compared to the non-nitrated congener 5-chloro-2-hydroxy-N-[4-(4-morpholinyl)phenyl]benzamide (CAS 634186-62-2), the target compound contains an additional nitro group ortho to the amide linkage. This nitro group substantially increases molecular weight (from 332.8 to 377.8 g/mol) and adds two hydrogen bond acceptors (from 4 to 6) . The nitro group's strong electron-withdrawing effect lowers the electron density of the aniline ring, which can modulate the acidity of the adjacent amide NH, enhance stacking interactions with aromatic protein residues, and alter metabolic susceptibility. In related benzamide series, the presence or absence of a nitro group on the aniline ring has been shown to shift biological activity by orders of magnitude [1]. No direct head-to-head experimental data between these two specific compounds exist.

Nitro vs. non-nitro
Class-level
Addition of 2-nitro group adds strong electron-withdrawing effect (σmeta ≈ 0.71); ΔMW +45, ΔHBA +2
Electronics may enhance stacking and modulate amide NH acidity.
Extrapolated from general SAR; matched pair data missing.
Physicochemical Properties Benzamide Derivatives Medicinal Chemistry

Physicochemical Differentiation: Enhanced Hydrogen Bond Acceptor Capacity vs. Typical Salicylanilide Drugs

The target compound possesses six hydrogen bond acceptor sites, compared to four for niclosamide and four for the non-nitrated morpholino analog (CAS 634186-62-2) [1]. The two additional acceptors are contributed by the morpholine oxygen and the nitro group. In drug design, an increase in HBA count is associated with higher polar surface area and may influence oral bioavailability, blood-brain barrier penetration, and off-target promiscuity. Ro5-compliant drugs typically have ≤10 HBAs; with six HBAs, the target compound occupies a distinct physicochemical niche compared to simpler salicylanilides. No experimental solubility or permeability data are available for direct comparison.

HBA capacity
Class-level
HBA = 6 (morpholine O, nitro O, amide O, phenol O) vs. HBA = 4 for niclosamide and non-nitrated analog
Supports polar interaction screening; distinct HBA niche in library.
Computed descriptor; experimental solubility/permeability not reported.
Drug Design Physicochemical Profiling Library Design

Recommended Application Scenarios for 5-Chloro-2-hydroxy-N-[5-(4-morpholinyl)-2-nitrophenyl]benzamide (CAS 634185-39-0) Based on Structural Differentiation Evidence


Structure-Activity Relationship (SAR) Expansion of Salicylanilide-Based Screening Libraries

Researchers expanding a focused library of 2-hydroxybenzamide derivatives can use this compound to occupy an under-represented chemical space defined by a morpholine-substituted nitroaniline tail. Compared to the widely used drug scaffold niclosamide, this compound introduces a morpholine ring—a privileged structure in medicinal chemistry—while retaining the 5-chlorosalicyloyl core. Screening this compound alongside its non-nitrated congener (CAS 634186-62-2) enables direct deconvolution of the nitro group's contribution to any observed bioactivity .

Probe Development for Targets Requiring Nitroaromatic Electrophilic Character

The ortho-nitro group on the aniline ring provides a strong electron-withdrawing substituent (Hammett σmeta ≈ 0.71) that can stabilize charge-transfer complexes or participate in halogen-bonding interactions with biomolecular targets. For target classes where nitroaromatic ligands have shown enhanced potency—such as certain anti-infective targets or nitroreductase-activatable prodrugs—this compound offers a morpholine-functionalized scaffold distinct from simple nitrophenyl derivatives. Procurement for these applications should be grounded in the compound's unique nitro + morpholine substitution pattern, as supported by class-level SAR [1].

Physicochemical Benchmarking and In Silico Model Validation

With six hydrogen bond acceptors and a molecular weight of 377.8 g/mol, the compound serves as a useful test probe for computational models predicting solubility, permeability, or polypharmacology of moderately polar benzamides. Comparing experimental solubility and logP measurements against predicted values can help refine in silico tools for morpholine- and nitro-containing chemical series .

Application
Selection Property
Validation Focus
SAR expansion of salicylanilide libraries
Morpholine-nitro substitution pattern absent in niclosamide
Confirm differentiated bioactivity in target panels
Nitroaromatic probe development
Strong electron-withdrawing ortho-nitro group
Assess charge-transfer or nitroreductase interactions
Physicochemical benchmarking
Moderate MW and elevated HBA count
Refine in silico predictions for polar benzamides
Quote Request

Request a Quote for 5-Chloro-2-hydroxy-N-[5-(4-morpholinyl)-2-nitrophenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.